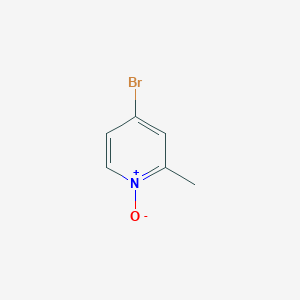
Ethyl 3,5-dimethylpyridine-2-carboxylate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dimethylpyridine-2-carboxylate consists of a pyridine ring substituted with two methyl groups at positions 3 and 5, and a carboxylate group at position 2.Physical And Chemical Properties Analysis
Ethyl 3,5-dimethylpyridine-2-carboxylate has a density of 1.1±0.1 g/cm^3, a boiling point of 268.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has a molar refractivity of 46.7±0.3 cm^3, a polar surface area of 42 Å^2, and a molar volume of 154.7±3.0 cm^3 .Applications De Recherche Scientifique
Synthesis and Characterization
Synthetic Methods and Molecular Structure Analysis
Ethyl 3,5-dimethylpyridine-2-carboxylate and its derivatives are primarily synthesized through various chemical reactions for further applications in different fields of research. Zhu, Lan, and Kwon (2003) demonstrated an expedient phosphine-catalyzed annulation technique to synthesize highly functionalized tetrahydropyridines. Similarly, Singh et al. (2013) synthesized ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate by condensation reactions, offering insights into the synthesis of novel compounds through various chemical processes (Zhu, Lan, & Kwon, 2003), (Singh et al., 2013).
Crystal and Molecular Structures
The crystal and molecular structures of Ethyl 3,5-dimethylpyridine-2-carboxylate derivatives have been a significant focus in structural chemistry. Senge and Smith (2005) determined the crystal and molecular structures of six derivatives, emphasizing the importance of hydrogen-bonding patterns in understanding the compound's properties (Senge & Smith, 2005).
Computational Studies and Chemical Properties
Quantum Chemical Analysis
Numerous studies have employed quantum chemical calculations to understand the properties and potential applications of Ethyl 3,5-dimethylpyridine-2-carboxylate derivatives. Singh et al. (2013, 2014) conducted comprehensive computational studies, including density functional theory (DFT) and atoms in molecules (AIM) theory, to analyze molecular structure, spectroscopic properties, and multiple interaction analysis of various derivatives. These studies highlight the importance of computational methods in predicting molecular behavior and reactivity (Singh et al., 2013, 2014), (Singh et al., 2014).
Catalytic Applications
Catalysis and Synthesis
The derivatives of Ethyl 3,5-dimethylpyridine-2-carboxylate also find applications in catalysis and synthesis. Sun, Zhao, and Gao (2007) prepared a Co(II) complex based on ethyl 6-acetylpyridine-2-carboxylate derivative and studied its application in ethylene oligomerization, indicating the potential of these compounds in industrial catalysis (Sun, Zhao, & Gao, 2007).
Propriétés
IUPAC Name |
ethyl 3,5-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-4-13-10(12)9-8(3)5-7(2)6-11-9/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYIDPRYAIMJEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717272 | |
| Record name | Ethyl 3,5-dimethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,5-dimethylpyridine-2-carboxylate | |
CAS RN |
80206-41-3 | |
| Record name | Ethyl 3,5-dimethylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50717272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-4-carboxylic acid dihydrochloride](/img/structure/B1395993.png)








![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)


